molecular formula C11H16N2O B3337631 Urea, N-(1-methylethyl)-N'-(phenylmethyl)- CAS No. 71819-34-6

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-

Cat. No. B3337631
CAS RN: 71819-34-6
M. Wt: 192.26 g/mol
InChI Key: MCYFEMVPNDDDJK-UHFFFAOYSA-N
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Description

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 222.32 g/mol. This compound is also known as phenylmethylisopropylcarbamide and is commonly used as a reagent in organic synthesis reactions.

Mechanism of Action

The mechanism of action of Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbamate group. It can also act as a catalyst in various reactions due to its basic nature.
Biochemical and Physiological Effects:
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial activity. It has also been reported to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has certain limitations such as its low solubility in organic solvents and its limited reactivity towards certain functional groups.

Future Directions

There are several future directions for the use of Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' in scientific research. It can be used as a catalyst in various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It can also be used as a reagent in the preparation of various compounds such as amides, esters, and carbamates. Further studies can also be conducted to explore its potential as an antifungal and antibacterial agent as well as its ability to inhibit the growth of cancer cells in vitro.

Scientific Research Applications

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has been used in various scientific research applications. It has been used as a reagent in organic synthesis reactions for the preparation of various compounds such as amides, esters, and carbamates. It has also been used as a catalyst in various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.

properties

IUPAC Name

1-benzyl-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYFEMVPNDDDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397491
Record name Urea, N-(1-methylethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-

CAS RN

71819-34-6
Record name Urea, N-(1-methylethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-ISOPROPYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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